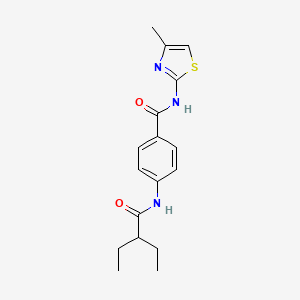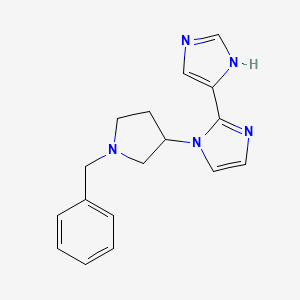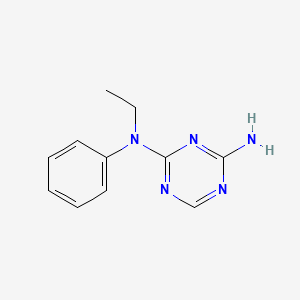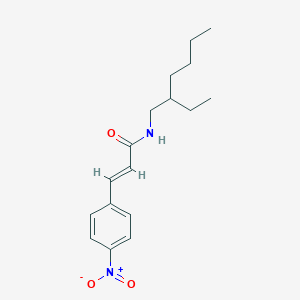![molecular formula C14H14N4S B5320086 3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320086.png)
3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring and an allylsulfanyl group at the 3-position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of precursor molecules under specific conditions. One common method involves the intramolecular cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole using concentrated sulfuric acid. This reaction leads to the formation of linear annelated products such as 3-methyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole or its 2,3-dihydro derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group.
Substitution: The allylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 3-position.
Applications De Recherche Scientifique
3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: This compound has a propargylsulfanyl group instead of an allylsulfanyl group.
3-methyl[1,3]thiazolo[3’,2’2,3][1,2,4]triazino[5,6-b]indole: This compound has a thiazole ring fused to the triazinoindole structure.
Uniqueness
3-(allylsulfanyl)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the allylsulfanyl group, which imparts specific chemical reactivity and potential biological activities. The combination of the indole and triazine rings also contributes to its distinct properties compared to other similar compounds.
Propriétés
IUPAC Name |
6,8-dimethyl-3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-4-5-19-14-16-13-12(17-18-14)10-7-8(2)6-9(3)11(10)15-13/h4,6-7H,1,5H2,2-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOWHRBQHSKXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[rel-(2R,3S,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5320012.png)
![N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)

![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5320063.png)


![1-methyl-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)
![4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B5320083.png)
![3-Butylsulfanyl-6-[5-(3-nitrophenyl)furan-2-yl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320088.png)
